molecular formula C4H9BO4-2 B14250297 3-Methoxypropoxy(dioxido)borane CAS No. 440320-03-6

3-Methoxypropoxy(dioxido)borane

Cat. No.: B14250297
CAS No.: 440320-03-6
M. Wt: 131.93 g/mol
InChI Key: LUCPZRJYNDQQHM-UHFFFAOYSA-N
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Description

3-Methoxypropoxy(dioxido)borane is an organoboron compound characterized by the presence of a boron atom bonded to a methoxypropoxy group and two oxygen atoms. This compound is part of a broader class of boron-containing compounds known for their unique chemical properties and applications in various fields, including organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxypropoxy(dioxido)borane typically involves the reaction of boronic acid derivatives with appropriate alcohols under controlled conditions. One common method involves the reaction of boronic acid with methoxypropanol in the presence of a dehydrating agent to form the desired borane compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

3-Methoxypropoxy(dioxido)borane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methoxypropoxy(dioxido)borane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxypropoxy(dioxido)borane involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Boronic Acids: Compounds with a boron atom bonded to hydroxyl groups.

    Boranes: Compounds with boron-hydrogen bonds.

    Borates: Compounds with boron-oxygen bonds.

Uniqueness

3-Methoxypropoxy(dioxido)borane is unique due to its specific functional groups, which confer distinct reactivity and applications compared to other boron-containing compounds. Its methoxypropoxy group provides unique steric and electronic properties, making it valuable in specific synthetic and industrial applications .

Properties

CAS No.

440320-03-6

Molecular Formula

C4H9BO4-2

Molecular Weight

131.93 g/mol

IUPAC Name

3-methoxypropoxy(dioxido)borane

InChI

InChI=1S/C4H9BO4/c1-8-3-2-4-9-5(6)7/h2-4H2,1H3/q-2

InChI Key

LUCPZRJYNDQQHM-UHFFFAOYSA-N

Canonical SMILES

B([O-])([O-])OCCCOC

Origin of Product

United States

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